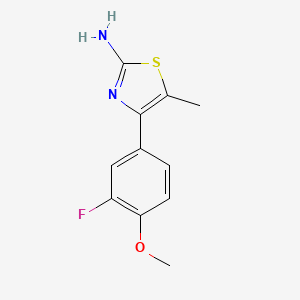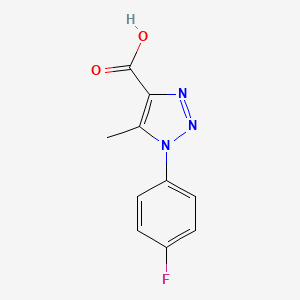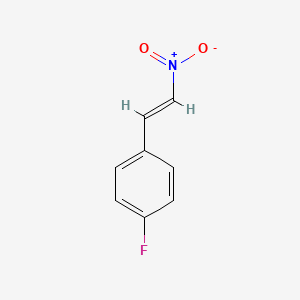
(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid is a synthetic organic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid typically involves multiple steps:
Fluorination: Introduction of the fluoro group at the 6th position of the carbazole ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydrogenation: Reduction of the carbazole to its tetrahydro form using hydrogen gas in the presence of a palladium catalyst.
Acetic Acid Addition: Introduction of the acetic acid moiety at the 9th position. This can be done through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-carbazole ring, leading to the formation of carbazole derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to the stability of the tetrahydro form.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carbazole derivatives with various oxidation states.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Compounds with different functional groups replacing the fluoro group.
Applications De Recherche Scientifique
(6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity to these targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Carbazole: The parent compound without the fluoro and acetic acid groups.
6-Fluoro-carbazole: Lacks the tetrahydro and acetic acid modifications.
9-Acetyl-carbazole: Contains an acetyl group instead of the acetic acid moiety.
Uniqueness: (6-Fluoro-1,2,3,4-tetrahydro-carbazol-9-yl)-acetic acid is unique due to the combination of the fluoro group, tetrahydro-carbazole ring, and acetic acid moiety
Propriétés
IUPAC Name |
2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h5-7H,1-4,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLIJPUNXYUOET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(=O)O)C=CC(=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)



![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B1309961.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)


